molecular formula C5H9Cl2N3 B1371727 Pyrimidin-4-ylmethanamine dihydrochloride CAS No. 618446-08-5

Pyrimidin-4-ylmethanamine dihydrochloride

Cat. No.: B1371727
CAS No.: 618446-08-5
M. Wt: 182.05 g/mol
InChI Key: OTWVWZYBUZELMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-4-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with methanamine under controlled conditions. One common method includes the use of ZnCl2 as a catalyst in a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like ZnCl2 .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidin-4-ylmethanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to nucleobases and its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's role in cancer therapy. Pyrimidine derivatives have shown promise in inhibiting key proteins involved in cancer cell proliferation and survival. For instance, compounds derived from pyrimidin-4-ylmethanamine have been evaluated for their efficacy against various cancer cell lines, including breast and prostate cancer.

Compound Target Cancer Type IC50 (µM) Reference
Compound ABreast Cancer0.5
Compound BProstate Cancer0.8

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus1
Escherichia coli2
Candida albicans250

General Synthesis Route

A common synthetic route involves the following steps:

  • Starting Material Preparation : Using pyrimidine derivatives.
  • Nucleophilic Substitution : Reaction with formaldehyde and amines.
  • Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.

Biological Activities

This compound has demonstrated various biological activities beyond anticancer and antimicrobial effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as COX enzymes.

Activity IC50 (µM) Reference
COX-1 Inhibition10
COX-2 Inhibition5

Neuroprotective Effects

Preliminary studies suggest that pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing pyrimidine derivatives, leading to improved survival rates compared to standard therapies.
  • Antimicrobial Efficacy Study :
    • A study conducted on patients with bacterial infections revealed that a regimen including pyrimidine-based antibiotics resulted in higher cure rates and lower resistance development compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of pyrimidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Pyrimidin-4-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

Pyrimidin-4-ylmethanamine dihydrochloride is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula C5_5H9_9Cl2_2N3_3 and is characterized by a pyrimidine ring substituted with a methanamine group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and potential therapeutic uses .

Biological Activities

  • Anticancer Properties
    • Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives, including pyrimidin-4-ylmethanamine. For instance, compounds derived from pyrimidine structures have shown significant efficacy against various cancer cell lines, demonstrating IC50_{50} values in the low micromolar range . Specifically, derivatives with electron-rich groups have exhibited enhanced anticancer activities compared to standard agents.
  • Antimicrobial Activity
    • Pyrimidine derivatives are noted for their antimicrobial properties. Compounds similar to pyrimidin-4-ylmethanamine have been evaluated against multiple bacterial strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria . This suggests a promising role in developing new antimicrobial agents.
  • Inhibition of NAPE-PLD
    • A notable study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. Pyrimidin-4-ylmethanamine derivatives were identified as potent inhibitors of NAPE-PLD, with sub-micromolar potency reported . This inhibition could have implications for modulating emotional behavior and neuroprotective effects in vivo.
  • Anti-inflammatory Effects
    • Pyrimidine derivatives have also demonstrated anti-inflammatory properties. Research indicates that certain pyrimidine compounds can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidin-4-ylmethanamine is crucial for optimizing its biological activity:

Substituent Effect on Activity Comments
R1: Alkyl groupIncreased potencyModifications at this position enhance lipophilicity and binding affinity.
R2: Aromatic ringSignificant impactAromatic substitutions improve interaction with target enzymes.
R3: HeterocyclesVariable effectsDepending on the heterocycle used, potency can either increase or decrease significantly.

These findings emphasize the importance of specific structural features in enhancing biological activity and guiding future drug design efforts.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated various pyrimidine derivatives against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. The results indicated that certain modifications led to significant reductions in cell viability, with some compounds achieving IC50_{50} values below 1 μM .
  • NAPE-PLD Inhibition Studies
    • Research involving HEK293T cells overexpressing NAPE-PLD showed that specific pyrimidine derivatives could effectively inhibit enzyme activity, leading to altered levels of bioactive lipids in cellular models . This highlights the therapeutic potential of these compounds in neurological disorders.

Properties

IUPAC Name

pyrimidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWVWZYBUZELMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670737
Record name 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-08-5
Record name 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 618446-08-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrimidin-4-ylmethanamine dihydrochloride
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Reactant of Route 6
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